molecular formula H2O4P B1235715 CID 5460551

CID 5460551

Cat. No.: B1235715
M. Wt: 96.987 g/mol
InChI Key: FPENSXCWDDOFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5460551 (PubChem Compound Identifier 5460551) is a chemical compound cataloged in the PubChem database. This absence precludes a detailed introduction or comparison with analogous compounds based on the current sources.

Properties

Molecular Formula

H2O4P

Molecular Weight

96.987 g/mol

InChI

InChI=1S/H2O4P/c1-5(2,3)4/h(H2,1,2,3)

InChI Key

FPENSXCWDDOFJI-UHFFFAOYSA-N

Canonical SMILES

OP(=O)(O)[O]

Origin of Product

United States

Comparison with Similar Compounds

Framework for Comparative Analysis of Chemical Compounds

Below is a generalized approach derived from the evidence:

Key Parameters for Comparison

Structural Similarity :

  • 2D/3D overlays (e.g., steroid backbone orientation in substrates like taurocholic acid [CID 6675] and taurolithocholic acid [CID 439763]) .
  • Functional group alignment (e.g., betulin-derived inhibitors [CID 72326, 64971] vs. ginkgolic acid [CID 5469634]) .

Functional/Pharmacological Properties :

  • Substrate specificity (e.g., inhibitors like BSP [CID 5345] and irbesartan [CID 3749] target distinct enzymes or transporters) .
  • Bioavailability metrics (e.g., log P, solubility) as seen in CAS 1254115-23-5 (CID 57416287) .

Experimental Data: LC-ESI-MS fragmentation patterns for structural elucidation (e.g., differentiation of ginsenoside isomers using CID techniques) . Activity assays (e.g., enzyme inhibition IC50 values for betulinic acid derivatives) .

Example Comparison Table (Hypothetical)

The following table illustrates how structurally or functionally related compounds might be compared if data for CID 5460551 were available:

Parameter This compound (Hypothetical) Betulin (CID 72326) Ginkgolic Acid 17:1 (CID 5469634)
Molecular Formula C₃₀H₅₀O₂ (assumed) C₃₀H₅₀O₂ C₂₂H₃₄O₂
Log P 8.2 (predicted) 7.5 9.1
Biological Activity Hypothetical enzyme inhibitor Hepatitis C virus NS5B inhibitor Antibacterial agent
Structural Features Triterpenoid backbone Lupane-type triterpenoid Alkylphenol with unsaturated chain

Research Findings and Limitations

Critical Observations from Evidence
  • Structural overlays (e.g., DHEAS [CID 12594] vs. taurocholic acid [CID 6675]) highlight how minor stereochemical differences dictate substrate specificity .
  • Betulinic acid derivatives (CID 64971) exhibit enhanced pharmacological profiles over parent compounds due to functional group modifications .
  • LC-ESI-MS with CID is essential for differentiating isomers (e.g., ginsenosides Rf and F11) .
Gaps in Data for this compound
  • No spectral, synthetic, or bioactivity data are available in the evidence.
  • Comparisons are speculative without experimental validation.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 5460551’s molecular interactions?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Problem: Mechanism of this compound’s binding affinity.
  • Intervention: Comparative analysis with structural analogs.
  • Outcome: Quantitative binding constants (e.g., IC₅₀ values).
    Ensure specificity and testability by aligning with gaps in existing literature . Avoid vague terms like "explore" or "investigate"; instead, use measurable outcomes (e.g., "quantify," "compare") .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

  • Methodological Answer :

  • Step 1 : Use databases like PubMed and SciFinder with search terms combining "this compound" and domain-specific keywords (e.g., "kinase inhibition," "spectroscopic characterization").
  • Step 2 : Prioritize primary sources (peer-reviewed articles, patents) over secondary summaries.
  • Step 3 : Map contradictions (e.g., conflicting IC₅₀ values) using comparative tables to identify knowledge gaps .

Q. How to design reproducible experiments for synthesizing this compound derivatives?

  • Methodological Answer :

  • Protocol standardization : Document reagent sources (e.g., Sigma-Aldrych Lot#), equipment parameters (e.g., HPLC column type), and environmental conditions (temperature, humidity).
  • Validation : Include positive/negative controls (e.g., known inhibitors) and replicate experiments ≥3 times.
  • Reporting : Follow journal guidelines (e.g., Medicinal Chemistry Research) for compound characterization (NMR, HRMS data) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity data?

  • Methodological Answer :

  • Principal contradiction analysis : Identify the dominant factor influencing discrepancies (e.g., assay type, cell line variability). For example, IC₅₀ differences in cancer vs. non-cancer models may reflect cell-specific uptake mechanisms .
  • Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity, in vivo efficacy assays) .
  • Meta-analysis : Pool data from ≥10 studies to calculate weighted averages and confidence intervals .

Q. What computational and experimental methods optimize this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • In silico screening : Use QSAR models to predict ADMET properties (e.g., logP, CYP450 inhibition).
  • Structural optimization : Introduce functional groups (e.g., PEGylation) to enhance solubility without compromising target binding.
  • In vivo validation : Conduct PK/PD studies in rodent models with LC-MS/MS quantification of plasma concentrations .

Q. How to integrate cross-disciplinary approaches (e.g., chemoinformatics and molecular biology) for this compound research?

  • Methodological Answer :

  • Workflow design :

Cheminformatics : Generate a derivative library (100–500 compounds) with diversity-oriented synthesis.

High-throughput screening : Use automated platforms (e.g., 384-well assays) for activity profiling.

Omics integration : Perform transcriptomic analysis to identify off-target effects .

Q. What statistical frameworks validate hypotheses about this compound’s mechanism of action?

  • Methodological Answer :

  • Hypothesis testing : Apply ANOVA for dose-response comparisons (α=0.05, Bonferroni correction).
  • Bayesian modeling : Estimate posterior probabilities for target engagement using prior data from related compounds.
  • Machine learning : Train classifiers (e.g., random forests) to predict bioactivity based on molecular descriptors .

Q. How to address ethical and reproducibility challenges in this compound research?

  • Methodological Answer :

  • Ethical compliance : Obtain IRB approval for studies involving human samples; adhere to ARRIVE guidelines for animal research.
  • Reproducibility : Share raw data and code via repositories (e.g., Zenodo, GitHub) and use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 5460551
Reactant of Route 2
CID 5460551

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